
3-(1,3-Dithian-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dithian-2-yl)pyridine is an organic compound with the molecular formula C9H11NS2. It features a pyridine ring substituted with a 1,3-dithiane moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dithian-2-yl)pyridine typically involves the reaction of pyridine derivatives with 1,3-dithiane. One common method is the thioacetalization of pyridine aldehydes or ketones with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as yttrium triflate . The reaction is usually carried out under mild conditions, providing high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions: 3-(1,3-Dithian-2-yl)pyridine undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated pyridine derivatives.
科学的研究の応用
3-(1,3-Dithian-2-yl)pyridine has several applications in scientific research:
作用機序
The mechanism of action of 3-(1,3-Dithian-2-yl)pyridine involves its interaction with various molecular targets. The dithiane moiety can act as a protecting group for carbonyl compounds, stabilizing them under harsh reaction conditions . Additionally, the pyridine ring can participate in coordination chemistry, forming complexes with metal ions that can catalyze specific reactions .
類似化合物との比較
1,3-Dithian-2-yltrimethylsilane: This compound features a similar dithiane moiety but with a trimethylsilyl group instead of a pyridine ring.
Pyridine Derivatives: Compounds like 2-(1,3-Dithian-2-yl)pyridine and 4-(1,3-Dithian-2-yl)pyridine share structural similarities but differ in the position of the dithiane moiety.
Uniqueness: Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial settings .
特性
CAS番号 |
74954-95-3 |
|---|---|
分子式 |
C9H11NS2 |
分子量 |
197.3 g/mol |
IUPAC名 |
3-(1,3-dithian-2-yl)pyridine |
InChI |
InChI=1S/C9H11NS2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7,9H,2,5-6H2 |
InChIキー |
AXNCOQBNSRCGQR-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
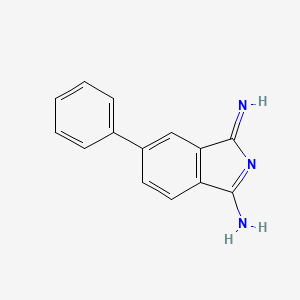
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)
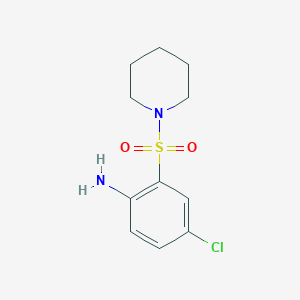
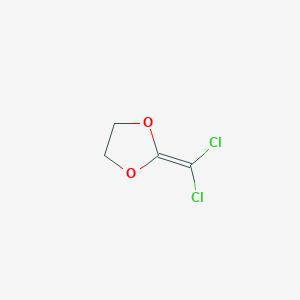
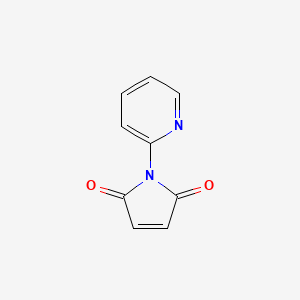
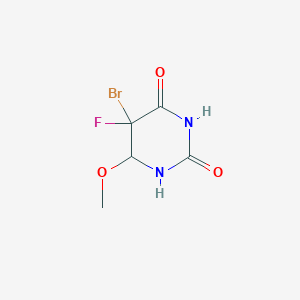
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
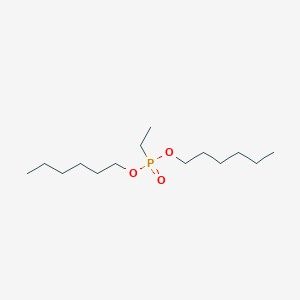
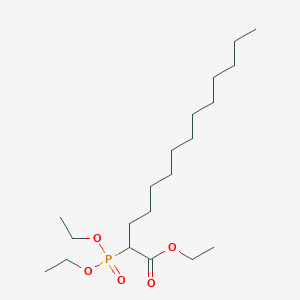
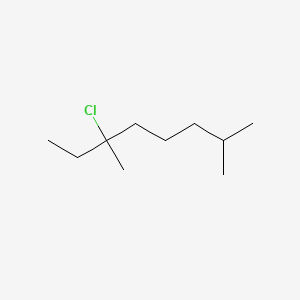
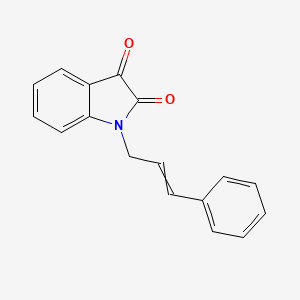
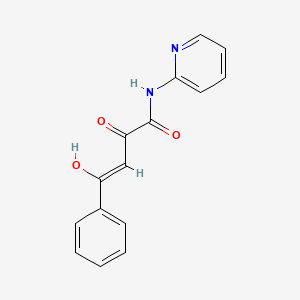
![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
